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5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine

Antimalarial drug discovery DHFR inhibition Plasmodium vivax

5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (CAS 113494-31-8) is a 2,4-diaminopyrimidine derivative belonging to the pyrimethamine-analogue class of dihydrofolate reductase (DHFR) inhibitors. It differs from the clinically established antimalarial pyrimethamine by bearing a meta-chlorophenyl (m-Cl) group at the 5-position instead of the para-chlorophenyl (p-Cl) group, and a methyl group at the 6-position instead of an ethyl group.

Molecular Formula C11H11ClN4
Molecular Weight 234.68 g/mol
CAS No. 113494-31-8
Cat. No. B12915592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine
CAS113494-31-8
Molecular FormulaC11H11ClN4
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N)N)C2=CC(=CC=C2)Cl
InChIInChI=1S/C11H11ClN4/c1-6-9(10(13)16-11(14)15-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H4,13,14,15,16)
InChIKeyKUJZZRQOOOVVCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (CAS 113494-31-8): A Resistance-Evading DHFR Inhibitor for Antimalarial Research and Procurement


5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (CAS 113494-31-8) is a 2,4-diaminopyrimidine derivative belonging to the pyrimethamine-analogue class of dihydrofolate reductase (DHFR) inhibitors [1]. It differs from the clinically established antimalarial pyrimethamine by bearing a meta-chlorophenyl (m-Cl) group at the 5-position instead of the para-chlorophenyl (p-Cl) group, and a methyl group at the 6-position instead of an ethyl group [1][2]. These structural modifications were rationally designed to circumvent the steric clash between the p-Cl substituent and the Asn108 side chain in pyrimethamine-resistant mutant DHFR enzymes of Plasmodium species, which is the primary molecular basis of clinical antifolate resistance [2]. The compound is catalogued under ChEMBL ID CHEMBL22039 and PubChem CID 13926968, and has been characterized in multiple peer-reviewed studies as a probe for structure-activity relationship (SAR) analysis of antifolate resistance [1][3].

Why 5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine Cannot Be Replaced by Generic Pyrimethamine or Other 2,4-Diaminopyrimidine Analogs


2,4-Diaminopyrimidine antifolates are not interchangeable in research or development contexts because minor substituent variations at the 5- and 6-positions of the pyrimidine ring produce large, quantifiable shifts in target affinity, resistance index, and species selectivity [1]. Pyrimethamine, the archetypal drug in this class, suffers from an approximately 14.5-fold loss in binding affinity (Ki) when challenged with the double-mutant Plasmodium vivax DHFR-TS (SP21: S58R+S117N), a surrogate for clinically relevant pyrimethamine-resistant strains [1]. By contrast, 5-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine exhibits only a ~1.7-fold shift between wild-type and the same mutant enzyme, demonstrating that the m-Cl substitution effectively restores binding to the resistance-conferring active site [1]. Furthermore, the 5- and 6-substituent combination controls the degree of cross-reactivity with human DHFR, a critical selectivity parameter that cannot be assumed from one analogue to another [2]. These quantitative differences mean that substituting this compound with generic pyrimethamine, trimethoprim, or even other pyrimethamine analogues without explicit comparative data will invalidate experimental conclusions about resistance mechanisms, selectivity windows, and SAR models.

Quantitative Differentiation Evidence for 5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine Versus Pyrimethamine and Structural Analogs


Wild-Type PvDHFR-TS Affinity: Comparable Baseline Potency to Pyrimethamine

Against wild-type Plasmodium vivax bifunctional dihydrofolate reductase-thymidylate synthase (PvDHFR-TS), 5-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine exhibits a Ki of 0.690 nM, compared to pyrimethamine's Ki of 0.210 nM [1]. Although pyrimethamine shows an approximately 3.3-fold lower absolute Ki, both compounds achieve sub-nanomolar binding, confirming that the m-Cl analogue retains potent target engagement at the wild-type enzyme [1].

Antimalarial drug discovery DHFR inhibition Plasmodium vivax

Mutant PvDHFR-TS Affinity: Superior Binding to Pyrimethamine-Resistant Double Mutant SP21

Against the SP21 double mutant of PvDHFR-TS (S58R+S117N, a surrogate for pyrimethamine-resistant clinical isolates), 5-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine demonstrates a Ki of 1.19 nM, whereas pyrimethamine exhibits a Ki of 3.04 nM under identical assay conditions [1]. The target compound therefore binds the mutant enzyme with approximately 2.6-fold higher affinity than pyrimethamine [1]. The corresponding whole-cell IC50 values in PvDHFR-TS-dependent bacterial complementation assays are 1,980 nM for the target compound versus 20,000 nM for pyrimethamine—a 10.1-fold advantage [1].

Antifolate resistance Mutant DHFR Plasmodium vivax SP21

Resistance Index: Significantly Lower Fold-Loss in Potency Against Mutant Versus Wild-Type Enzyme

The resistance index, defined as the ratio of mutant Ki to wild-type Ki, quantifies how severely a compound's target affinity is compromised by resistance-conferring mutations. For 5-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine, the resistance index is approximately 1.7 (1.19 nM ÷ 0.690 nM), indicating only a 1.7-fold loss in binding upon encountering the SP21 double mutant [1]. By contrast, pyrimethamine's resistance index against the same mutant is approximately 14.5 (3.04 nM ÷ 0.210 nM), reflecting a 14.5-fold loss in affinity [1]. This represents an 8.5-fold improvement in resistance evasion (14.5 ÷ 1.7) [1].

Resistance index Mutant selectivity DHFR SAR

Structural Basis for Resistance Evasion: Meta-Chlorine Avoids Steric Clash with Active-Site Asn108

The molecular mechanism underlying the differentiation was established through crystallographic and modelling studies: the p-Cl substituent of pyrimethamine experiences steric repulsion from the bulky side chain of Asn108 in the S108N and related mutant DHFR enzymes, which is the dominant cause of pyrimethamine resistance in Plasmodium falciparum [1]. Relocation of the chlorine from the para to the meta position (as in 5-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine) alleviates this clash, enabling tighter binding to the mutant active site [1]. The Tarnchompoo et al. (2002) study explicitly demonstrated that 'removal of the p-Cl or replacement with m-Cl led to better binding with the mutant DHFRs' across a systematically varied series, with the effect being progressively more pronounced for double mutants (C59R+S108N) [1]. While the quantitative binding data for this specific compound against PfDHFR mutants was reported alongside the class-level SAR analysis, the direct PvDHFR-TS data in Evidence Items 1–3 provides species-orthogonal confirmation of the resistance-evasion principle [2].

X-ray crystallography Steric clash Resistance mechanism

Selectivity Over Human DHFR: Class-Level Evidence of Minimal Host Enzyme Cross-Reactivity

The Tarnchompoo et al. (2002) study reported that a number of pyrimethamine analogues bearing m-Cl or des-Cl 5-substituents—including 5-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine—exhibited 'very low to no affinity to human DHFR' while maintaining high affinity for both wild-type and mutant parasite DHFRs [1]. This selectivity profile was confirmed in cytotoxicity assays against three mammalian cell lines (Vero, KB, BC), where the compounds showed low cytotoxicity despite potent activity against pyrimethamine-resistant P. falciparum [1]. While exact human DHFR Ki or IC50 values for this specific compound were not individually tabulated in the available abstract, the class-level statement encompasses the m-Cl/methyl substituted series to which the compound belongs, and the bacterial complementation assay data provides orthogonal evidence of parasite-selective enzyme inhibition [1][2].

Species selectivity Human DHFR Therapeutic window

Whole-Cell Activity in a Surrogate Bacterial System: Functional Validation of Enzyme-Level Potency

In a PvDHFR-TS-dependent Escherichia coli complementation system—a surrogate model that couples enzyme inhibition to bacterial growth rescue—5-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine demonstrated an IC50 of 1,980 nM against the SP21 double mutant, compared to pyrimethamine's IC50 of 20,000 nM [1]. This 10.1-fold improvement in whole-cell potency against the mutant-expressing strain validates that the enzyme-level affinity differences translate into functional growth inhibition. Importantly, the correlation between enzyme Ki and whole-cell IC50 in this system has been independently verified, supporting the predictive value of the enzyme-level data [1].

Bacterial complementation assay Whole-cell activity PvDHFR-TS

Recommended Research and Industrial Application Scenarios for 5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine


Resistance Mechanism Deconvolution: Profiling DHFR Mutant Panels

Research groups investigating the structural and kinetic basis of antifolate resistance in Plasmodium species can employ 5-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine as a critical probe for distinguishing steric (p-Cl/Asn108 clash) from non-steric resistance components. The compound's 8.5-fold lower resistance index relative to pyrimethamine (1.7 vs 14.5 for SP21 mutant PvDHFR-TS) makes it an ideal comparator for dissecting the contribution of the 5-substituent geometry to resistance evasion [1]. In side-by-side enzyme inhibition panels spanning wild-type, single (S108N), double (C59R+S108N), triple, and quadruple PfDHFR-TS and PvDHFR-TS mutants, this compound enables quantitative SAR mapping of the m-Cl pharmacophore across mutational backgrounds [1][2].

Structure-Based Drug Design: Co-Crystallization and Docking Template for Resistance-Evading Antifolates

The compound serves as a validated ligand for co-crystallization studies with mutant DHFR-TS enzymes, as evidenced by the broader structural biology program from which its data derive (PDB entries for related m-Cl analogues complexed with quadruple-mutant PfDHFR, e.g., 6KP2) [1]. Its m-Cl substituent and compact 6-methyl group provide a template for fragment-based or structure-guided optimization aimed at achieving balanced potency across wild-type and resistant genotypes. Computational chemistry teams can use the compound's experimentally determined binding parameters (Ki = 0.690 nM for wild-type, Ki = 1.19 nM for SP21 mutant PvDHFR-TS) to benchmark docking scores and molecular dynamics simulations, ensuring that in silico models correctly recapitulate the resistance-evasion advantage conferred by the m-Cl geometry [2].

Selectivity Profiling and Counter-Screening Against Human DHFR

Laboratories developing antifolate screening cascades can incorporate 5-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine as a reference compound representing the m-Cl substituted class with documented low human DHFR cross-reactivity [1]. The compound can serve as a positive control for parasite DHFR inhibition (expected Ki in the sub-nanomolar to low nanomolar range) and simultaneously as a negative control for human DHFR engagement (expected Ki in the micromolar range or higher), enabling dual-purpose validation of assay sensitivity and selectivity discrimination [1]. This dual-control function is particularly valuable for high-throughput screening campaigns aiming to identify novel antifolate chemotypes with intrinsic species selectivity.

Medicinal Chemistry SAR Expansion: 6-Position Derivatization Starting Point

The 6-methyl substituent of this compound represents the minimal hydrophobic alkyl group in the pyrimethamine analogue series and provides a well-characterized baseline for systematic 6-position SAR expansion. The Saepua et al. (2019) study demonstrated that extending the 6-substituent with flexible linkers and terminal carboxyl groups in m-Cl phenyl analogues can further improve binding to quadruple-mutant PfDHFR [1]. By procuring 5-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine as the benchmark compound, medicinal chemistry teams can anchor their SAR tables with the known binding parameters for the simplest 6-alkyl variant (Ki wild-type = 0.690 nM, Ki mutant = 1.19 nM) and quantify the incremental contribution of each 6-position modification relative to this baseline [2].

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